N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide
Overview
Description
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide is a complex organic compound with a molecular formula of C19H21N3O3S. This compound is characterized by the presence of a thiophene ring, a phenoxy group, and a hydrazide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base to form 2-(2,4-dimethylphenoxy)acetic acid.
Acylation: The 2-(2,4-dimethylphenoxy)acetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride.
Hydrazide Formation: The acyl chloride is subsequently reacted with hydrazine hydrate to form the hydrazide intermediate.
Final Coupling: The hydrazide intermediate is then coupled with 2-thiophen-2-ylacetic acid under appropriate conditions to yield the final product, N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide involves its interaction with specific molecular targets. The phenoxy and thiophene groups may interact with enzymes or receptors, modulating their activity. The hydrazide linkage can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2,4-dimethylphenoxy)acetyl]-2-phenylacetohydrazide
- N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarboxamide
- N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
Uniqueness
N’-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide is unique due to the presence of both the thiophene ring and the phenoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-6-14(12(2)8-11)21-10-16(20)18-17-15(19)9-13-4-3-7-22-13/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSOHIPXXLAKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CC2=CC=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.